Lorcainide Demonstrates Superior Arrhythmia Suppression Versus Lidocaine in Patients with Complex Ventricular Arrhythmias
In a randomized parallel study with crossover option involving 30 hospitalized patients with frequent (>1/min) complex ventricular arrhythmias, lorcainide achieved >95% arrhythmia suppression in 47% of patients compared to only 13% with lidocaine (p < 0.05). The median frequency of premature ventricular complexes (PVCs) decreased by 93% after lorcainide (p < 0.001) compared to a 76% reduction after lidocaine (p < 0.05); this difference approached statistical significance (p = 0.06) [1]. Among patients who crossed over due to initial failure or arrhythmia escape, lorcainide led to greater PVC suppression in 67% (6 of 9 patients) compared to 0% (0 of 7 patients) for those crossing over to lidocaine (p < 0.01) [1].
| Evidence Dimension | Percentage of patients achieving >95% arrhythmia suppression |
|---|---|
| Target Compound Data | 47% (14 of 30 patients) |
| Comparator Or Baseline | Lidocaine: 13% (4 of 30 patients) |
| Quantified Difference | 3.6-fold higher proportion of patients with >95% suppression |
| Conditions | Randomized parallel study with crossover; 30 patients with >1 PVC/min; lorcainide loading dose 3 mg/kg at 2 mg/min; lidocaine loading dose 1 mg/kg at 25 mg/min. |
Why This Matters
This direct head-to-head evidence quantifies lorcainide's superior efficacy for profound arrhythmia suppression, a critical endpoint for researchers studying pharmacologic cardioversion or developing new antiarrhythmic agents.
- [1] Blevins RD, Kerin NZ, Mathias P, et al. Comparison of intravenous lorcainide with lidocaine for acute therapy of complex ventricular arrhythmias: Results of a randomized study with crossover option. J Am Coll Cardiol. 1985 Feb;5(2 Pt 1):333-9. doi: 10.1016/S0735-1097(85)80055-3. PMID: 3968321. View Source
